molecular formula C20H20ClNO2 B2763328 N-[3-(1-benzofuran-2-yl)propyl]-3-(3-chlorophenyl)propanamide CAS No. 2034558-56-8

N-[3-(1-benzofuran-2-yl)propyl]-3-(3-chlorophenyl)propanamide

Cat. No.: B2763328
CAS No.: 2034558-56-8
M. Wt: 341.84
InChI Key: BMHYAGKOEGEEJN-UHFFFAOYSA-N
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Description

N-[3-(1-benzofuran-2-yl)propyl]-3-(3-chlorophenyl)propanamide is a synthetic organic compound that features a benzofuran ring and a chlorophenyl group. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(1-benzofuran-2-yl)propyl]-3-(3-chlorophenyl)propanamide typically involves the following steps:

    Formation of the Benzofuran Ring: This can be achieved through cyclization reactions involving phenol derivatives and appropriate reagents.

    Attachment of the Propyl Chain: The benzofuran ring is then linked to a propyl chain through alkylation reactions.

    Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced via substitution reactions, often using chlorinated aromatic compounds and suitable catalysts.

    Amidation: The final step involves the formation of the amide bond, typically through the reaction of an amine with a carboxylic acid derivative under dehydrating conditions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced catalysts, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-[3-(1-benzofuran-2-yl)propyl]-3-(3-chlorophenyl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced analogs.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions.

    Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be done with sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce dechlorinated compounds.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studying its interactions with biological macromolecules.

    Medicine: Investigating its potential as a therapeutic agent due to its structural similarity to known bioactive compounds.

    Industry: Potential use in the development of new materials or as a precursor in chemical manufacturing.

Comparison with Similar Compounds

Similar Compounds

    N-(3-(benzofuran-2-yl)propyl)-3-(4-chlorophenyl)propanamide: Similar structure with a different position of the chlorine atom.

    N-(3-(benzofuran-2-yl)propyl)-3-(3-fluorophenyl)propanamide: Fluorine instead of chlorine.

    N-(3-(benzofuran-2-yl)propyl)-3-(3-bromophenyl)propanamide: Bromine instead of chlorine.

Uniqueness

N-[3-(1-benzofuran-2-yl)propyl]-3-(3-chlorophenyl)propanamide is unique due to the specific positioning of the benzofuran and chlorophenyl groups, which can influence its chemical reactivity and biological activity. The presence of the benzofuran ring may impart unique electronic properties, while the chlorophenyl group can affect its lipophilicity and binding interactions.

Properties

IUPAC Name

N-[3-(1-benzofuran-2-yl)propyl]-3-(3-chlorophenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20ClNO2/c21-17-7-3-5-15(13-17)10-11-20(23)22-12-4-8-18-14-16-6-1-2-9-19(16)24-18/h1-3,5-7,9,13-14H,4,8,10-12H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMHYAGKOEGEEJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(O2)CCCNC(=O)CCC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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